molecular formula C10H7F2N3O B1479553 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2092491-34-2

1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1479553
CAS RN: 2092491-34-2
M. Wt: 223.18 g/mol
InChI Key: LWTHIPMISUDEAA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (DFMPC) is a small molecule compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of complex organic molecules and has been used in the synthesis of various drugs and other compounds. DFMPC has also been studied for its potential role in drug delivery and as a therapeutic agent. In addition, DFMPC has been investigated for its biochemical and physiological effects, as well as for its advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, similar in structure to 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, have been synthesized through various methodologies, demonstrating the compound's versatility in organic synthesis. For example, Palka et al. (2014) presented a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, highlighting the compound's role in generating trifluoromethyl-substituted pyrazolines via microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014).

Antimicrobial Activity

Research by Hamed et al. (2020) on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including structures akin to this compound, showcased the synthesized compounds' antimicrobial potential. These compounds were evaluated for their biological activity against various bacteria and fungi, indicating the chemical's relevance in developing antimicrobial agents (Hamed et al., 2020).

Photophysical Properties

Patil et al. (2010) investigated the photophysical properties of novel pyrazolo naphthyridines derived from heterocyclic orthoaminoaldehydes, showing how substituents on the pyrazole ring affect the absorption and emission, thus indicating the compound's utility in the development of materials with specific photophysical properties (Patil et al., 2010).

Cytotoxicity Evaluation

Alam et al. (2017) designed and synthesized novel pyrazole derivatives with the intention of evaluating their cytotoxic activity against various human cancer cell lines. This research exemplifies the potential of pyrazole derivatives in the development of anticancer agents, showcasing the significant cytotoxicity of certain compounds compared to standard drugs (Alam et al., 2017).

properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTHIPMISUDEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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